5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde
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Overview
Description
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde is a fluorinated organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluoromethyl group in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-(chloromethyl)-1,2-oxazole-3-carbaldehyde with a fluoride source such as silver fluoride (AgF) or potassium fluoride (KF) in the presence of a crown ether . This reaction proceeds under mild conditions and results in the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid.
Reduction: 5-(Fluoromethyl)-1,2-oxazole-3-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activities. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(Bromomethyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
5-(Methyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a methyl group instead of fluoromethyl.
Uniqueness
The presence of the fluoromethyl group in 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(fluoromethyl)-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-2-5-1-4(3-8)7-9-5/h1,3H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBFCJUOWDPDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C=O)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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